molecular formula C21H25N3O B3835350 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B3835350
M. Wt: 335.4 g/mol
InChI Key: PFALMGBZVKYODL-UHFFFAOYSA-N
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Description

“3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-1H-indole” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . A variety of methods have been developed, including the Suzuki–Miyaura coupling , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .


Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .

Mechanism of Action

The mechanism of action of indole derivatives is largely dependent on their specific structure and the biological target they interact with . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Future Directions

Given the diverse biological activities of indole derivatives, there is immense potential to explore them for newer therapeutic possibilities . The development of novel methods of synthesis and the design of new derivatives are areas of ongoing research .

properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-2-25-21-10-6-5-9-20(21)24-13-11-23(12-14-24)16-17-15-22-19-8-4-3-7-18(17)19/h3-10,15,22H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFALMGBZVKYODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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